1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring: This can be achieved by starting with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the 1,2,4-oxadiazole ring: This involves the reaction of appropriate nitriles with amidoximes under acidic conditions.
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Coupling of the intermediates: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an immunomodulator and anticancer agent.
Materials Science: It is used in the development of organic light-emitting devices (OLEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in immune response and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science.
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with potential pharmacological applications. Its structural components suggest a multifaceted biological activity profile, particularly in the context of enzyme inhibition and cancer treatment.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N5O4. It features a benzodioxin moiety, oxadiazole and triazole rings, and a pyrrolidine carboxamide structure. These elements contribute to its biological interactions with various molecular targets.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of related compounds featuring the benzodioxane structure. For instance, sulfonamides derived from benzodioxane exhibited significant inhibition against α-glucosidase and acetylcholinesterase (AChE), with varying degrees of efficacy. The in vitro studies indicated that these compounds could serve as potential therapeutic agents for conditions like diabetes and Alzheimer's disease due to their ability to modulate enzyme activity .
Anticancer Properties
The incorporation of oxadiazole and triazole moieties has been associated with enhanced anticancer activity. A study on 1,2,4-oxadiazole derivatives showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia), with some compounds demonstrating IC50 values lower than those of established chemotherapeutics like doxorubicin . The mechanism of action often involves the induction of apoptosis in cancer cells through pathways that may include p53 activation and caspase cleavage .
Case Study 1: Inhibition of TRPV1
AMG9810, a compound structurally related to the target molecule, acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1). It demonstrated competitive inhibition with IC50 values of 24.5 nM for human TRPV1. This inhibition is significant as TRPV1 is implicated in pain signaling and inflammatory responses . The compound also showed effects on tumor progression through modulation of signaling pathways such as EGFR/Akt/mTOR .
Case Study 2: Anticancer Activity
In another study focusing on related oxadiazole derivatives, several compounds were evaluated for their cytotoxic effects against human cancer cell lines. Notably, certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating substantial anticancer potential. Flow cytometry analyses confirmed that these compounds induced apoptosis in a dose-dependent manner .
Table 1: Summary of Biological Activities
Compound Name | Target | IC50 Value (nM) | Biological Activity |
---|---|---|---|
AMG9810 | hTRPV1 | 24.5 | TRPV1 antagonist |
Oxadiazole Derivative A | MCF-7 | <15 | Induces apoptosis |
Oxadiazole Derivative B | U-937 | <10 | Induces apoptosis |
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O5/c1-12-22-20(32-24-12)15-11-26(25-23-15)5-4-21-19(29)13-8-18(28)27(10-13)14-2-3-16-17(9-14)31-7-6-30-16/h2-3,9,11,13H,4-8,10H2,1H3,(H,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUVOIHYTWKIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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